molecular formula C7H10N6 B13062979 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B13062979
M. Wt: 178.20 g/mol
InChI Key: JZCRXBULTCJILJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a triazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine typically involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne to form the triazole ring . The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone .

Industrial Production Methods

the principles of green chemistry, such as the use of aqueous media and mild reaction conditions, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is unique due to its combination of both triazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

2-methyl-5-(2-methyltriazol-4-yl)pyrazol-3-amine

InChI

InChI=1S/C7H10N6/c1-12-7(8)3-5(10-12)6-4-9-13(2)11-6/h3-4H,8H2,1-2H3

InChI Key

JZCRXBULTCJILJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=NN(N=C2)C)N

Origin of Product

United States

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